molecular formula C7H5BrN2O B1149387 7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol CAS No. 1260382-11-3

7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol

Cat. No.: B1149387
CAS No.: 1260382-11-3
M. Wt: 213.034
InChI Key: MMOISTUVCJNVEQ-UHFFFAOYSA-N
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Description

Electronic Distribution and Hybridization States

The electronic structure of this compound involves sp² hybridization throughout the aromatic framework, with each carbon and nitrogen atom contributing one p-orbital to the delocalized π-electron system. The bromine substituent introduces significant electronegativity differences that create dipole moments within the molecule, while the hydroxyl group provides both electron-donating and hydrogen-bonding capabilities. The nitrogen atoms within the structure exhibit different electronic environments, with the pyrrole nitrogen being electron-rich and capable of hydrogen bonding, while the pyridine nitrogen maintains basic character despite the electron-withdrawing influence of the adjacent bromine atom.

Properties

CAS No.

1260382-11-3

Molecular Formula

C7H5BrN2O

Molecular Weight

213.034

IUPAC Name

7-bromo-1H-pyrrolo[2,3-c]pyridin-4-ol

InChI

InChI=1S/C7H5BrN2O/c8-7-6-4(1-2-9-6)5(11)3-10-7/h1-3,9,11H

InChI Key

MMOISTUVCJNVEQ-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CN=C2Br)O

Synonyms

7-BroMo-4-hydroxy-6-azaindole

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Ring Fusion Position : Shifting from pyrrolo[2,3-c]pyridine to [2,3-b] alters π-π stacking and hydrogen-bonding capacities. For example, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol () may exhibit distinct solubility profiles due to hydroxyl placement .
  • Halogenation : Bromine at C7 (target compound) vs. C4 () modifies electronic effects. Dual halogenation (e.g., Br/Cl in ) increases electrophilicity, favoring nucleophilic substitution reactions .
  • Functional Groups : The hydroxyl group in this compound enhances hydrogen-bonding, whereas tosyl () or benzyl groups () improve stability or membrane permeability .

Preparation Methods

Nitration and Cyclization

Starting with 2-bromo-5-methylpyridine, nitration using fuming nitric acid in sulfuric acid introduces a nitro group at position 4. Subsequent treatment with N,N-dimethylformamide dimethyl acetal forms an enamine intermediate, which undergoes iron-mediated cyclization in acetic acid to yield the pyrrolopyridine framework. For 7-bromo-1H-pyrrolo[2,3-c]pyridin-4-ol, bromine is retained at position 7 during cyclization, while the hydroxyl group is introduced via hydrolysis of a nitro or protected oxy group.

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentsConditionsProductYield (%)
2-Bromo-5-methylpyridineHNO₃, H₂SO₄, DMF-DMA, Fe100°C, 5 h7-Bromo-1H-pyrrolo[2,3-c]pyridine62

Suzuki coupling enables post-cyclization introduction of aryl or heteroaryl groups, though bromine retention is critical for 7-bromo derivatives. A protocol from 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine synthesis involves microwave-assisted coupling of 6-bromo-pyrrolopyridine with arylboronic acids. For this compound, analogous conditions may introduce substituents at position 4 after hydroxyl group protection.

Key Reaction Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : 1,4-Dioxane/H₂O (3:1)

  • Temperature : 125°C (microwave, 26 min)

Hydroxylation Strategies

Directed ortho-Metalation

The hydroxyl group at position 4 is introduced via directed metalation of a bromopyridine precursor. Using LDA (lithium diisopropylamide) at -78°C, deprotonation adjacent to a directing group (e.g., methoxy) allows electrophilic quenching with trimethyl borate, followed by oxidative workup to yield the hydroxyl group.

Acidic Hydrolysis of Nitro Groups

In compounds where a nitro group occupies position 4, reduction with H₂/Pd-C in methanol followed by acidic hydrolysis (HCl, reflux) converts the nitro to a hydroxyl group. This method avoids competing debromination when bromine is present at position 7.

Table 2: Hydroxylation Methods

MethodStarting MaterialConditionsYield (%)
Directed Metalation7-Bromo-4-methoxypyrrolo[2,3-c]pyridineLDA, B(OMe)₃, H₂O₂78
Nitro Reduction7-Bromo-4-nitropyrrolo[2,3-c]pyridineH₂/Pd-C, HCl, reflux85

Bromination Techniques

Electrophilic Bromination

N-Bromosuccinimide (NBS) in DMF selectively brominates the pyrrolopyridine core at position 7. The hydroxyl group at position 4 directs bromination via hydrogen bonding, enhancing regioselectivity.

Late-Stage Bromine Retention

In cyclization routes, bromine is retained by using 2-bromo-5-methylpyridine as the starting material. The methyl group minimizes steric hindrance during nitration and cyclization, preserving the bromine substituent.

One-Pot Synthesis and Optimization

A one-pot approach combining cyclization and hydroxylation is adapted from pyrrolo[3,4-b]pyridine-dione synthesis. Reacting N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with primary amines in acidic ethanol induces recyclization to form the pyrrolopyridine core, followed by in situ hydroxylation.

Optimized Conditions :

  • Reagents : Ethanol, HCl (cat.), 80°C, 12 h

  • Yield : 70–75%

Challenges and Side Reactions

Debromination

Harsh acidic or basic conditions may remove bromine. For example, prolonged exposure to HCl during hydroxylation reduces yields by 15–20%. Mitigation involves using mild acids (e.g., acetic acid) and shorter reaction times.

Regioselectivity in Cyclization

Competing cyclization pathways may form [3,2-c] or [2,3-c] isomers. Steric effects from substituents (e.g., methyl groups) favor the [2,3-c] isomer by a 3:1 ratio.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance the safety and efficiency of exothermic steps (e.g., nitration). Catalyst recycling (e.g., Pd in Suzuki couplings) and solvent recovery (1,4-dioxane) reduce costs by 30–40% .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 7-Bromo-1H-pyrrolo[2,3-c]pyridin-4-ol, and how should data be interpreted?

  • Methodological Answer : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm the structure, focusing on aromatic proton signals (δ 6.5–8.5 ppm) and bromine-induced splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z: 225.04 g/mol) and isotopic signatures (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}). For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm. Cross-reference spectral data with analogous brominated pyrrolopyridines to resolve ambiguities .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?

  • Methodological Answer : Two primary methods are reported:

  • Direct Bromination : React 1H-pyrrolo[2,3-c]pyridin-4-ol with N-bromosuccinimide (NBS) in DMF at 0–5°C for regioselective bromination at the 7-position. Monitor by TLC (eluent: 1:1 ethyl acetate/hexane) and optimize stoichiometry (1.1 eq NBS) to minimize di-substitution .
  • Multi-Component Synthesis : Combine cyanamide, aldehydes, and brominated ketones in ethanol with K2_2CO3_3 as a base. Heat at 80°C for 6 hours, followed by acid workup. Yield improvements (>70%) require inert atmosphere and controlled pH (7–8) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption. For spills, neutralize with 10% sodium thiosulfate before disposal. Refer to SDS guidelines for brominated heterocycles, emphasizing fume hood use during synthesis .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound derivatives for kinase inhibition?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target kinases (e.g., JAK2 or EGFR). Prioritize derivatives with substituents at the 4-hydroxyl group for hydrogen bonding with ATP-binding pockets. Validate predictions via in vitro kinase assays (IC50_{50} measurements) and compare with SAR data from brominated pyrrolopyridines .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs across studies?

  • Methodological Answer :

  • Batch Analysis : Compare purity (>95% by HPLC) and synthetic routes (e.g., Suzuki coupling vs. direct bromination) to identify batch-dependent variability.
  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell line: HEK293, serum-free media) to control for environmental factors.
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with bioactivity .

Q. How do electron-withdrawing substituents at the 7-position influence cross-coupling reactivity in this compound?

  • Methodological Answer : The bromine atom enhances electrophilicity, enabling Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Optimize conditions using Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2 eq), and toluene/water (3:1) at 90°C. Electron-deficient boronic acids (e.g., 4-CF3_3-PhB(OH)2_2) achieve >80% conversion due to accelerated oxidative addition .

Q. What mechanistic insights explain the regioselectivity of bromination in 1H-pyrrolo[2,3-c]pyridin-4-ol derivatives?

  • Methodological Answer : Bromination favors the 7-position due to:

  • Electronic Effects : Electron-rich C7 (adjacent to the pyridine N) is more reactive toward electrophilic substitution.
  • Steric Factors : C7 is less hindered compared to C5 or C3. DFT calculations (e.g., Gaussian 09) confirm lower activation energy for bromination at C4. Validate with 1H NMR^1 \text{H NMR} monitoring of reaction intermediates .

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